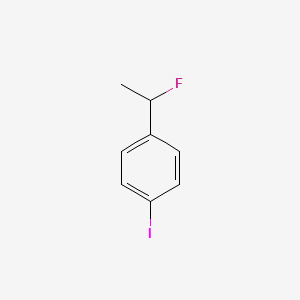

1-(1-Fluoroethyl)-4-iodobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8FI |

|---|---|

Molecular Weight |

250.05 g/mol |

IUPAC Name |

1-(1-fluoroethyl)-4-iodobenzene |

InChI |

InChI=1S/C8H8FI/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 |

InChI Key |

YBBGWEHMKAYDKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 1 Fluoroethyl 4 Iodobenzene

Reactivity of the C(aryl)-I Bond in Cross-Coupling Reactions

The carbon-iodine (C-I) bond in 1-(1-fluoroethyl)-4-iodobenzene is the primary site for cross-coupling reactions. The high reactivity of aryl iodides in comparison to other aryl halides makes this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig N-arylation)

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are among the most reactive coupling partners.

Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. gold-chemistry.org Studies on the closely related 4-fluoroiodobenzene have shown its efficacy in Sonogashira reactions for applications such as the radiolabeling of peptides. researchgate.net For instance, the coupling of 4-[¹⁸F]fluoroiodobenzene with propargylglycine (B1618536) has been successfully demonstrated. researchgate.net Given the similar electronic environment, this compound is expected to undergo Sonogashira coupling efficiently.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. mdpi.com This reaction is known for its mild conditions and high functional group tolerance. mdpi.com The reaction of iodobenzene (B50100) derivatives with aryl boronic acids is well-established, often utilizing a palladium catalyst like Pd(PPh₃)₄ or PdCl₂ with a base such as sodium carbonate or potassium phosphate (B84403). mdpi.comresearchgate.netorganic-chemistry.org The presence of the fluoroethyl group is not expected to impede the reaction at the C-I bond.

Buchwald-Hartwig N-arylation: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, and it is a powerful tool for synthesizing arylamines. Research on the radiofluorinated analog, 4-[¹⁸F]fluoroiodobenzene, provides direct insight into the reactivity of this scaffold. semanticscholar.orgnih.govresearchgate.net Successful N-arylation has been achieved with piperazine (B1678402) using various palladium catalysts and ligands. semanticscholar.orgnih.govresearchgate.net The reaction conditions can be tailored by the choice of solvent and base, with systems like Pd(OAc)₂/RuPhos and bases such as potassium phosphate or sodium tert-butoxide proving effective in solvents like DMF, DMSO, or toluene (B28343). semanticscholar.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Temperature | Ref |

|---|---|---|---|---|---|

| Sonogashira | Pd complex, Cu(I) co-catalyst | Amine base (e.g., Et₃N) | THF, DMF | Room Temp. - 100°C | nih.govgold-chemistry.org |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂ | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Toluene, THF, Water | 37 - 100°C | mdpi.comorganic-chemistry.org |

| Buchwald-Hartwig | Pd(OAc)₂/RuPhos | K₃PO₄, Cs₂CO₃, NaOtBu | Toluene, DMF, DMSO | 100 - 110°C | semanticscholar.orgnih.govresearchgate.net |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions offer an alternative, often more economical, pathway for cross-coupling. The Ullmann condensation, for example, is a classic copper-mediated reaction for forming C-O, C-N, and C-S bonds. More contemporary methods have expanded the scope of copper catalysis.

Palladium-free, copper-catalyzed Sonogashira-type couplings of aryl iodides with terminal acetylenes have been developed. preprints.org These reactions demonstrate that the C(aryl)-I bond can be activated by copper catalysts, often in the presence of a base, to form C-C bonds. preprints.org Similarly, copper-catalyzed S-arylation of thiols with aryl iodides is a viable method for creating diaryl thioethers. researchgate.net A study involving 3-fluoro-iodobenzene showed excellent yields in a copper-catalyzed coupling with phenylacetylene, indicating that the fluoroalkyl substituent in this compound would be well-tolerated in similar transformations. preprints.org

Other Transition Metal-Mediated Transformations

Beyond palladium and copper, other transition metals like iron and cobalt are emerging as catalysts for cross-coupling reactions, valued for their low cost and low toxicity. nih.gov Iron salts, such as iron(III) acetylacetonate, in conjunction with a copper iodide co-catalyst, have been shown to effectively catalyze the Sonogashira coupling of aryl iodides with terminal alkynes. nih.gov Cobalt complexes have also been explored for similar transformations. nih.gov These alternative methods highlight the broad reactivity of the C-I bond in this compound towards various transition metal catalytic systems. Furthermore, manganese-catalyzed reactions, such as decarboxylative fluorination, represent another facet of transition metal-mediated chemistry, although this specific reaction does not target the C-I bond. google.com

Reactivity of the C(sp³)-F Bond in Synthetic Transformations

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often renders it unreactive. However, its reactivity is highly dependent on the molecular context.

Fluorine as a Leaving Group in Nucleophilic Substitution Reactions

Generally, the fluoride (B91410) ion is a poor leaving group in S_N1 and S_N2 reactions because it is a strong base. libretexts.org The reactivity order of halogens as leaving groups is typically I⁻ > Br⁻ > Cl⁻ >> F⁻. libretexts.org

However, the fluorine atom in this compound is attached to a secondary carbon atom that is also benzylic. This position can activate the C-F bond towards nucleophilic displacement (S_N2). Chemical instability can be a concern for monofluorinated alkyl groups, particularly when located at electronically activated positions such as benzylic, allylic, or α- to a carbonyl. acs.org Such compounds may have the potential to alkylate biological nucleophiles. acs.org The reactivity of these monofluorinated compounds is significantly higher than their gem-difluoro or trifluoromethyl counterparts, where additional fluorine atoms destabilize the transition state of an S_N2 reaction. acs.org Therefore, while challenging, nucleophilic substitution at the fluoroethyl group of this compound is mechanistically plausible under forcing conditions or with potent nucleophiles.

Electronic and Steric Effects of the Fluoroethyl Moiety on Reactivity

The 1-fluoroethyl substituent exerts significant electronic and steric influences on the reactivity of the entire molecule.

Electronic Effects: Fluorine is the most electronegative element, and the fluoroethyl group acts as a strong electron-withdrawing group through induction. This effect deactivates the aromatic ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (though the latter is less common without additional activating groups ortho or para to the leaving group). The electron-withdrawing nature enhances the electrophilicity of the carbon atom attached to the iodine, potentially facilitating the initial oxidative addition step in palladium-catalyzed cross-coupling cycles.

Table 2: Summary of Substituent Effects of the 1-Fluoroethyl Group

| Property | Effect | Implication for Reactivity | Ref |

|---|---|---|---|

| Electronic | Strong electron-withdrawing (inductive) | Deactivates ring for electrophilic attack. May facilitate oxidative addition at C-I bond. | |

| Steric | Similar to ethyl group | Minimal hindrance for reactions at the para-position (C-I bond). | rsc.org |

| Lipophilicity | Increases lipophilicity compared to H | Affects solubility and interactions in biological systems. | rsc.org |

Mechanistic Elucidation of Key Synthetic Pathways

Understanding the mechanisms by which this compound is formed and transformed is crucial for optimizing existing synthetic routes and designing new ones. While specific, in-depth mechanistic studies exclusively focused on this compound are limited in publicly available literature, a robust understanding can be constructed by examining the well-established reactivity of its constituent functional groups: the aryl iodide and the benzylic fluoride.

Detailed kinetic and thermodynamic data for the synthesis of this compound are not extensively documented. However, general principles governing related transformations provide a framework for analysis. The thermodynamics of reactions involving this molecule are largely dictated by the bond dissociation energies (BDEs) of the bonds being broken and formed. The C-I bond in aryl iodides is the weakest among aryl halides, making it a favorable site for reactions such as cross-coupling and radical formation.

The kinetics of synthetic pathways leading to or using this compound would be highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, and temperature. For instance, in transition metal-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl iodide to the metal center or the subsequent reductive elimination. In photoredox-catalyzed processes, the rate can be influenced by factors such as the quantum yield of the photocatalyst and the rate of single electron transfer (SET).

The synthesis of this compound can be envisioned through several routes, each involving distinct intermediates. For example, a nucleophilic fluorination of a precursor like 1-(1-hydroxyethyl)-4-iodobenzene would proceed through a transition state involving the displacement of a leaving group by a fluoride ion.

In pathways involving radical chemistry, the primary intermediate would be the 4-(1-fluoroethyl)phenyl radical, generated by homolytic cleavage of the C-I bond. In photoredox catalysis, the reaction may proceed through a radical-polar crossover mechanism. For instance, a method for the nucleophilic fluorination of N-hydroxyphthalimide esters using an iridium photocatalyst proposes that two single electron transfers lead to a carbocation intermediate, which is then trapped by fluoride. amazonaws.com A similar pathway starting from a suitable precursor could potentially generate this compound.

Computational studies on related systems, such as the fluorination of alkyl halides, often explore the energy profiles of SN2 or SET mechanisms to identify the operative transition states and intermediates. acs.org Such analyses for this compound would be invaluable for a precise mechanistic understanding.

Catalysis is central to the synthesis and functionalization of complex molecules like this compound. The interaction between the catalyst and the substrate is paramount in determining both the efficiency (rate and yield) and selectivity (chemo-, regio-, and stereoselectivity) of a transformation.

In transition metal catalysis, such as palladium-mediated cross-coupling reactions, the ligand framework around the metal center is crucial. researchgate.net Ligands influence the steric and electronic properties of the catalyst, which in turn affects the rates of oxidative addition and reductive elimination. For a substrate like this compound, the catalyst must be reactive enough to cleave the C-I bond without disturbing the C-F bond.

In photoredox catalysis, the interaction is governed by the redox potentials of the catalyst and the substrate. sigmaaldrich.com An effective photocatalyst must have a suitable excited-state potential to engage in a single electron transfer with the aryl iodide. Pre-association between the catalyst and substrate can also play a role in enhancing reaction kinetics by overcoming diffusion limitations. nih.gov

Radical Chemistry and Photoredox Catalysis Applied to Halogenated Aromatics

The carbon-iodine bond of this compound is particularly susceptible to cleavage to form radical species, making it an excellent substrate for reactions driven by radical chemistry and photoredox catalysis. These modern synthetic strategies offer mild and efficient pathways for forming new chemical bonds.

A common method for generating aryl radicals from aryl halides is through a single electron transfer (SET) process. sigmaaldrich.com In this mechanism, a photocatalyst, upon excitation by visible light, transfers an electron to the aryl halide. For an aryl iodide like this compound, this process forms a transient radical anion.

Proposed SET Mechanism for C-I Bond Cleavage:

Photoexcitation: A photocatalyst (PC) absorbs a photon of light, promoting it to an excited state (PC*).

Electron Transfer: The excited photocatalyst (PC*) donates an electron to the aryl iodide (Ar-I), forming an aryl iodide radical anion ([Ar-I]•−) and the oxidized photocatalyst (PC•+).

Fragmentation: The radical anion is unstable and rapidly fragments, cleaving the weak C-I bond to produce an aryl radical (Ar•) and an iodide anion (I−).

Catalyst Regeneration: The oxidized photocatalyst (PC•+) is reduced back to its ground state by a sacrificial electron donor in the reaction mixture, completing the catalytic cycle.

The feasibility of this process is dependent on the reduction potential of the aryl halide. Aryl iodides are excellent candidates for this type of activation due to their relatively low reduction potentials compared to aryl bromides or chlorides. The generation of radicals from fluorinated precursors via SET has been documented, highlighting the applicability of this approach to molecules like this compound. researchgate.net

Once the 4-(1-fluoroethyl)phenyl radical is generated, it can participate in a wide array of synthetic transformations to form new bonds. These reactions are valuable for the late-stage functionalization of complex molecules.

Table 1: Potential Synthetic Applications of the 4-(1-fluoroethyl)phenyl Radical

| Reaction Type | Coupling Partner | Product Type | General Description |

|---|---|---|---|

| C-C Coupling | Alkenes, Arenes | Biaryls, Alkylated Arenes | The aryl radical adds to an unsaturated system, enabling the formation of new carbon-carbon bonds. This is a key step in many named reactions like the Meerwein arylation. |

| C-N Coupling | Amines, N-Heterocycles | Aryl Amines | The aryl radical can be trapped by nitrogen-based nucleophiles or participate in couplings with nitrogen-containing partners, often mediated by a dual catalytic system. researchgate.net |

| C-P Coupling | Phosphites, Phosphines | Aryl Phosphonates/Phosphines | The reaction of aryl radicals with phosphorus compounds provides access to organophosphorus molecules, which are important in materials science and as ligands. |

| C-O Coupling | Alcohols, Phenols | Aryl Ethers | The aryl radical can couple with oxygen-containing molecules, although this is often less common than C-C or C-N bond formation. |

| Atom Transfer | Halogen Sources | Aryl Halides | The radical can abstract a halogen atom from a suitable donor, leading to halogen exchange reactions. |

For example, the photoredox-catalyzed coupling of aryl halides with amines to form benzylic amines has been demonstrated using a dual nickel and photoredox catalyst system. amazonaws.com Applying this to this compound could allow for the introduction of various amine functionalities, further elaborating its molecular complexity.

Competitive Reactivity of C-F and C-I Bonds

The presence of both an aromatic C-I bond and a benzylic C-F bond in this compound establishes a platform for investigating chemoselective functionalization. The relative reactivity of these bonds is primarily dictated by their bond dissociation energies and their susceptibility to attack by various reagents and catalysts. Generally, the C-I bond is significantly weaker and more polarizable than the C-F bond, rendering it more reactive in many chemical transformations, particularly in transition-metal-catalyzed cross-coupling reactions.

In the context of palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, the activation of an aryl halide bond is a critical step in the catalytic cycle. This process typically involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this oxidative addition is substantially lower for aryl iodides compared to aryl fluorides. This is attributed to the lower bond strength of the C-I bond (approximately 272 kJ/mol) compared to the very strong C-F bond (approximately 513 kJ/mol).

While direct experimental studies on the competitive reactivity of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds. For instance, research on 4-fluoroiodobenzene in Sonogashira cross-coupling reactions demonstrates the selective activation of the C-I bond, leaving the C-F bond intact. rsc.org This principle of preferential C-I bond cleavage is a well-established paradigm in cross-coupling chemistry.

The mechanistic underpinning of this selectivity lies in the kinetics of the oxidative addition step. The palladium(0) catalyst, being electron-rich, more readily interacts with the more electrophilic carbon of the C-I bond, which is also more accessible due to the longer bond length and greater polarizability of iodine.

In a hypothetical Suzuki-Miyaura cross-coupling reaction involving this compound and an arylboronic acid, the expected reaction pathway would overwhelmingly favor the formation of a biaryl product through the cleavage of the C-I bond. The benzylic C-F bond would remain unreacted under standard Suzuki-Miyaura conditions.

Table 1: Predicted Outcome of a Competitive Suzuki-Miyaura Cross-Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Major Product | Minor Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Aryl-1-(1-fluoroethyl)benzene | Negligible |

This predicted selectivity is crucial for the strategic use of this compound as a building block in organic synthesis. It allows for the sequential functionalization of the molecule, where the iodine can be replaced in a first step, followed by a potential, albeit more challenging, transformation of the C-F bond in a subsequent step under different, more forcing reaction conditions. The development of methods for the selective activation of C-F bonds is an active area of research, but these typically require specialized catalysts and conditions that are distinct from those used for C-I bond activation. researchgate.net

Structural Modifications and Derivatization of 1 1 Fluoroethyl 4 Iodobenzene

Synthesis of Analogues with Varied Fluoroalkyl Chains

The modification of the fluoroalkyl chain is a key strategy in tuning the lipophilicity, metabolic stability, and binding interactions of bioactive molecules.

In principle, the fluoroethyl group of 1-(1-fluoroethyl)-4-iodobenzene could be extended to longer fluoroalkyl chains. Standard homologation strategies, such as those involving the generation of a carbanion alpha to the fluorine atom followed by reaction with an appropriate electrophile, are theoretically plausible. However, the acidity of the proton on the carbon bearing the fluorine is a critical factor, and its removal would require a strong, non-nucleophilic base. The presence of the iodine atom on the aromatic ring introduces the possibility of competing reactions, such as halogen-metal exchange.

| Strategy | Reagents (Hypothetical) | Potential Product | Challenges |

| Alkylation of an α-lithiated intermediate | 1. s-BuLi, THF, -78 °C; 2. CH3I | 1-(1-Fluoropropyl)-4-iodobenzene | Competing halogen-metal exchange, stability of the α-fluoro carbanion. |

| Wittig-type reaction on a precursor aldehyde | Not directly applicable for chain extension of the fluoroethyl group. | N/A | Requires a different synthetic starting point. |

Table 1: Hypothetical Homologation Strategies for this compound

The synthesis of analogues bearing difluoroethyl or trifluoroethyl groups would likely necessitate a de novo synthetic approach rather than a direct modification of this compound. This is due to the difficulty of introducing additional fluorine atoms onto an existing alkyl chain under mild conditions. Synthetic routes starting from appropriately fluorinated building blocks, such as 4-iodophenacyl bromide followed by fluorination with reagents like DAST (diethylaminosulfur trifluoride) or Deoxofluor, could be envisioned for the synthesis of 1-(2,2-difluoroethyl)-4-iodobenzene or 1-(2,2,2-trifluoroethyl)-4-iodobenzene.

| Target Analogue | Potential Synthetic Precursor | Key Transformation |

| 1-(1,1-Difluoroethyl)-4-iodobenzene | 4-Iodoacetophenone | Deoxyfluorination (e.g., with Morph-DAST) |

| 1-(2,2,2-Trifluoroethyl)-4-iodobenzene | 4-Iodophenylacetic acid | Conversion to the trifluoromethyl ketone followed by reduction. |

Table 2: Hypothetical Synthetic Approaches to Polyfluorinated Analogues

Functionalization of the Aromatic Ring System

The iodinated aromatic ring is primed for functionalization through various well-established organometallic reactions.

The iodine atom of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of substituents, including both electron-donating (e.g., alkoxy, amino) and electron-withdrawing (e.g., cyano, nitro) groups. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings would be expected to proceed efficiently at the C-I bond.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. However, the directing ability of the 1-fluoroethyl group is not well-established in the literature. It is conceivable that the fluorine atom could act as a weak Lewis basic site to direct a strong base like n-butyllithium to deprotonate one of the ortho positions. Subsequent quenching with an electrophile would introduce a new substituent at a defined position. The competition between ortho-metalation and halogen-metal exchange at the C-I bond would be a critical factor to control.

| Strategy | Directing Group | Potential Outcome | Key Consideration |

| Directed ortho-Metalation | 1-Fluoroethyl group (hypothetical) | Functionalization at the position ortho to the fluoroethyl group. | Competition with iodine-lithium exchange. |

Table 3: Hypothetical Directed Metalation of this compound

Preparation of Hybrid Molecules for Multimodal Research Applications

The structure of this compound lends itself to the synthesis of hybrid molecules for multimodal imaging, such as PET/SPECT or PET/MRI probes. The iodine atom can be readily replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for SPECT or PET imaging. The fluoroethyl group, if labeled with fluorine-18, would provide a PET imaging component. The synthesis of such dual-labeled probes would require careful planning of the radiolabeling steps. For instance, the introduction of ¹⁸F would likely be performed via nucleophilic substitution on a suitable precursor, while radioiodination could be achieved through electrophilic substitution or from a stannyl (B1234572) or boronic acid precursor.

Synthesis of Heteroatom-Containing Analogues

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the aromatic ring of this compound is a key strategy for creating a diverse range of analogues with potentially valuable properties for various scientific applications. These structural modifications are typically achieved through well-established cross-coupling methodologies, most notably the Buchwald-Hartwig amination and the Ullmann condensation, which allow for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

The presence of an iodine atom on the benzene (B151609) ring of this compound makes it an excellent substrate for these transition metal-catalyzed reactions. Aryl iodides are highly reactive partners in such couplings, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.

Nitrogen-Containing Analogues

The synthesis of N-aryl derivatives from this compound is most commonly accomplished via the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This reaction provides a versatile and efficient route to a wide array of aromatic amines by coupling aryl halides with various nitrogen-based nucleophiles, including primary and secondary amines, anilines, and N-heterocycles. organic-chemistry.orgnih.gov The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the catalyst. nih.gov

A notable application of this methodology has been demonstrated in the synthesis of radiolabeled compounds for imaging studies. For instance, the N-arylation of piperazine (B1678402) with a fluorinated aryl iodide, 1-[¹⁸F]fluoro-4-iodobenzene, highlights the utility of the Buchwald-Hartwig reaction in this context. pdx.edu In a typical procedure, the reaction is carried out in a solvent like toluene (B28343) in the presence of a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand like RuPhos, and a strong base like sodium tert-butoxide. pdx.edu

Table 1: Representative Buchwald-Hartwig Amination of an Aryl Iodide with Piperazine

| Parameter | Value |

|---|---|

| Aryl Halide | 1-[¹⁸F]Fluoro-4-iodobenzene |

| Nitrogen Nucleophile | Piperazine |

| Catalyst | Pd(OAc)₂ |

| Ligand | RuPhos |

| Base | NaOtBu |

| Solvent | Toluene |

| Product | 1-(4-[¹⁸F]Fluorophenyl)piperazine |

This table is based on a representative reaction with a closely related compound and illustrates a typical protocol applicable to this compound. pdx.edu

Alternatively, the Ullmann condensation offers a classical, copper-catalyzed approach to C-N bond formation. cas.cn While often requiring higher temperatures than palladium-catalyzed methods, it remains a valuable tool, particularly for the coupling of aryl halides with amides and certain nitrogen heterocycles. cas.cnCurrent time information in Bangalore, IN.

Oxygen-Containing Analogues

The synthesis of aryl ethers from this compound can be achieved through both palladium-catalyzed Buchwald-Hartwig C-O coupling and the traditional copper-catalyzed Ullmann ether synthesis. cas.cn The Buchwald-Hartwig approach allows for the coupling of aryl iodides with a variety of alcohols and phenols under relatively mild conditions. The choice of ligand is crucial for achieving high yields and accommodating a broad range of substrates.

The Ullmann ether synthesis, on the other hand, typically involves the reaction of an aryl halide with an alkoxide or phenoxide in the presence of a copper catalyst at elevated temperatures. cas.cn Modern variations of this reaction have been developed using soluble copper catalysts and ligands that allow for more moderate reaction conditions. cas.cn

Sulfur-Containing Analogues

Analogous to the formation of C-N and C-O bonds, the synthesis of aryl thioethers from this compound can be accomplished via palladium or copper-catalyzed cross-coupling reactions. The Buchwald-Hartwig C-S coupling provides a general method for reacting aryl halides with thiols to form aryl thioethers.

The Ullmann condensation can also be adapted for C-S bond formation by reacting an aryl halide with a thiolate in the presence of a copper catalyst. cas.cn These methods provide access to a range of sulfur-containing derivatives, further expanding the chemical space accessible from this compound.

Computational and Theoretical Chemistry Studies on 1 1 Fluoroethyl 4 Iodobenzene

Quantum Chemical Investigations of Electronic Structure and Bonding

Detailed quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. For 1-(1-fluoroethyl)-4-iodobenzene, such studies would provide a foundational understanding of its behavior in chemical reactions.

Electron Density Distribution and Molecular Orbital Analysis

Specific studies on the electron density distribution and molecular orbital (MO) analysis of this compound are not readily found in the current body of scientific literature. However, based on the known effects of the substituents, one can predict certain features. The iodine atom, being large and polarizable, would significantly influence the electron distribution in the benzene (B151609) ring through both inductive and resonance effects. The 1-fluoroethyl group, with its stereocenter and the highly electronegative fluorine atom, would introduce further electronic asymmetry. A comprehensive MO analysis would be crucial for identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to predicting the molecule's reactivity in electrophilic and nucleophilic substitution reactions, as well as its behavior in pericyclic reactions.

Conformational Analysis and Stereochemical Prediction

The presence of a chiral center in the 1-fluoroethyl group means that this compound exists as a pair of enantiomers. A thorough conformational analysis would involve mapping the potential energy surface as a function of the rotation around the C-C bond connecting the ethyl group to the benzene ring. This would reveal the most stable conformations and the energy barriers between them. Such information is critical for understanding and predicting the stereochemical outcomes of reactions involving this compound. While general methodologies for such analyses are well-established, specific published data for this molecule is not available.

Intermolecular Interactions and Crystal Packing Motifs

The nature of intermolecular interactions in the solid state dictates the crystal structure and macroscopic properties of a compound. For this compound, a combination of halogen bonding (involving the iodine atom), hydrogen bonding, and dipole-dipole interactions would be expected to play a significant role in its crystal packing. Halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile, is a particularly important and widely studied phenomenon. However, specific crystallographic data and computational studies on the crystal packing motifs of this compound have not been reported.

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling is a powerful tool for elucidating the intricate details of chemical reactions, including the identification of transition states and the calculation of activation energies.

Energy Profiles for Fluorination and Cross-Coupling Reactions

Given its structure, this compound is a prime candidate for participation in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, where the carbon-iodine bond is activated by a metal catalyst. Computational studies could provide detailed energy profiles for these reactions, helping to understand the reaction kinetics and optimize reaction conditions. Similarly, while the fluoroethyl group is already present, understanding the energy profiles of potential further fluorination reactions on the aromatic ring would be of interest. Unfortunately, specific computational studies detailing these energy profiles for this compound are not available in the literature.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

For a molecule with multiple reactive sites, predicting the regioselectivity and stereoselectivity of a reaction is a key challenge. In the case of this compound, reactions could potentially occur at the C-I bond, the aromatic ring, or the fluoroethyl side chain. Computational modeling could be employed to predict the most likely sites of reaction under different conditions and to explain the origins of any observed selectivity. Furthermore, in reactions that could affect the existing stereocenter or create new ones, predicting the stereochemical outcome is crucial. As with other areas of computational study for this specific molecule, detailed predictive modeling of its regioselectivity and stereoselectivity in complex transformations has not yet been documented in scientific publications.

Computational Studies of Reaction Dynamics and Solvent Effects

The environment in which a chemical reaction occurs can significantly influence its rate, outcome, and mechanism. numberanalytics.com Computational chemistry offers robust methods to model these interactions, providing a molecular-level understanding of reaction dynamics and the critical role of the solvent.

Understanding the dynamics of a reaction involves mapping the potential energy surface, identifying transition states, and calculating activation energies. For this compound, this could be particularly relevant for reactions such as nucleophilic aromatic substitution. researchgate.net Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often employed to simulate the bond-breaking and bond-forming processes. These simulations can elucidate the step-by-step mechanism of a reaction, for instance, whether it proceeds through a concerted or a stepwise pathway.

Implicit Solvation Models: These models represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. numberanalytics.com

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are explicitly included in the simulation. ucsb.edu This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reaction pathways. ucsb.edu

The choice of solvent can dramatically alter reaction rates, sometimes by several orders of magnitude. ucsb.edu For a molecule like this compound, the polarity of the solvent would be a critical factor. Polar solvents might stabilize charged intermediates, potentially accelerating certain reaction types. numberanalytics.com Computational studies can systematically investigate the effect of various solvents on reaction barriers, helping to select the optimal solvent for a desired transformation. A combined experimental and computational study on polycyclic aromatic compounds demonstrated that while the solvent type has an effect, the molecular architecture is a primary determinant of aggregation behavior. tandfonline.com

| Solvent Model Type | Description | Advantages | Limitations |

| Implicit Models | Solvent is a continuous dielectric medium. | Computationally efficient, good for large systems. numberanalytics.com | Lacks specific solute-solvent interaction details. |

| Explicit Models | Individual solvent molecules are simulated. | Provides detailed insight into specific interactions. ucsb.edu | Computationally demanding. numberanalytics.com |

| Hybrid Models | Combines implicit and explicit representations. | Balances accuracy and computational cost. numberanalytics.com | Complexity in setup and parameterization. |

In Silico Screening and Rational Design of Novel Derivatives

In silico methods, which are computational approaches to drug discovery and materials science, are instrumental in the rational design of new molecules. nih.gov These techniques allow for the virtual screening of large libraries of compounds and the targeted design of derivatives with enhanced properties. frontiersin.org

Virtual screening is a powerful technique to identify promising lead compounds from vast chemical databases. mdpi.com For derivatives of this compound, this process would typically involve:

Target Identification: Defining a biological target (e.g., an enzyme or receptor) of interest.

Library Preparation: Assembling a large database of virtual compounds.

Molecular Docking: Computationally predicting the binding orientation and affinity of each compound in the library to the target's active site. mdpi.com

Scoring and Ranking: Using scoring functions to rank the compounds based on their predicted binding affinity and other properties. mdpi.com

Hit Selection: Selecting the top-ranked compounds for further experimental validation.

This process significantly reduces the time and cost associated with traditional high-throughput screening. frontiersin.org Advanced techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be employed to refine the binding free energy calculations for the most promising candidates. mdpi.com

Rational drug design utilizes the structural information of a target or known active molecules to design new, more potent, and selective compounds. nih.gov If this compound were a scaffold of interest, computational chemists could design novel derivatives by:

Structure-Activity Relationship (SAR) Studies: Analyzing how modifications to the chemical structure affect its biological activity. Computational methods can help in understanding and predicting these relationships.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. mdpi.com This model can then be used to design new molecules that fit these criteria.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic properties, reactivity, and stability of newly designed derivatives.

Q & A

Basic: What are the optimal synthetic routes for 1-(1-Fluoroethyl)-4-iodobenzene, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis typically involves halogenation and fluorination steps. A common approach is Friedel-Crafts alkylation or direct iodination of a fluorinated precursor. For example:

Precursor preparation : Start with 4-iodobenzene derivatives. Introduce the fluoroethyl group via nucleophilic substitution (e.g., using KF in polar aprotic solvents like DMF) .

Optimization : Vary catalysts (e.g., AlCl₃ for Friedel-Crafts), temperature (40–80°C), and solvent polarity to maximize yield. Monitor progress via TLC or GC-MS .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.